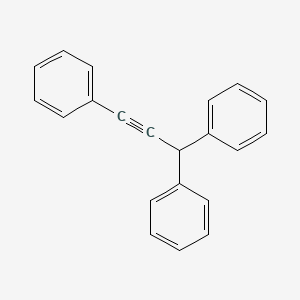
(1,3-Diphenyl-2-propynyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Diphenyl-2-propynyl)benzene is an organic compound characterized by the presence of three phenyl groups attached to a propynyl chain. This compound belongs to the class of aromatic hydrocarbons and is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Diphenyl-2-propynyl)benzene typically involves the reaction of benzyl chloride with phenylacetylene in the presence of a strong base such as sodium amide. The reaction is carried out under anhydrous conditions to prevent the formation of side products. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}_6\text{H}_5\text{C}\equiv\text{CH} \rightarrow \text{C}_6\text{H}_5\text{C}\equiv\text{CCH}_2\text{C}_6\text{H}_5} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
化学反応の分析
Types of Reactions
(1,3-Diphenyl-2-propynyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to the formation of alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄) are used for halogenation and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylpropane.
Substitution: Formation of brominated or sulfonated derivatives.
科学的研究の応用
(1,3-Diphenyl-2-propynyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
作用機序
The mechanism of action of (1,3-Diphenyl-2-propynyl)benzene involves its interaction with molecular targets through its aromatic rings and triple bond. The compound can participate in π-π stacking interactions and hydrogen bonding, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzylacetylene: Similar structure but with only one phenyl group.
Diphenylacetylene: Contains two phenyl groups attached to an acetylene moiety.
Triphenylmethane: Contains three phenyl groups attached to a central carbon atom.
Uniqueness
(1,3-Diphenyl-2-propynyl)benzene is unique due to the presence of three phenyl groups and a propynyl chain, which confer distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
5467-43-6 |
|---|---|
分子式 |
C21H16 |
分子量 |
268.4 g/mol |
IUPAC名 |
1,3-diphenylprop-2-ynylbenzene |
InChI |
InChI=1S/C21H16/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H |
InChIキー |
IQLRZAPROBSSMX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


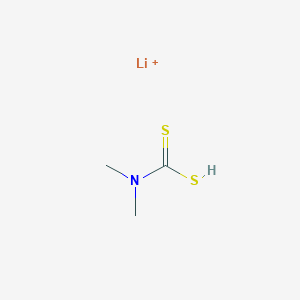


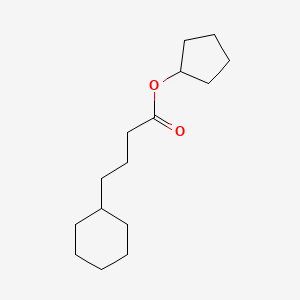

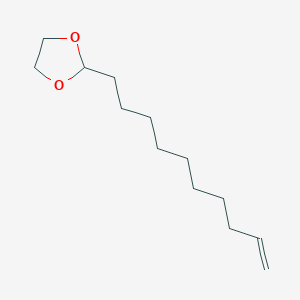
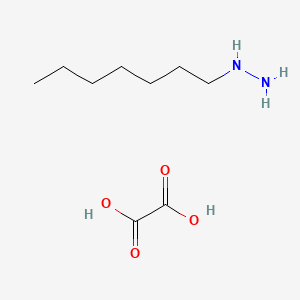
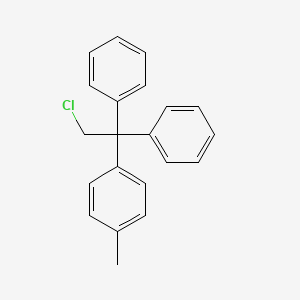

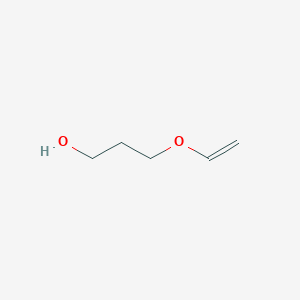
![5-Methyl[1,5]thiazocane](/img/structure/B14722915.png)
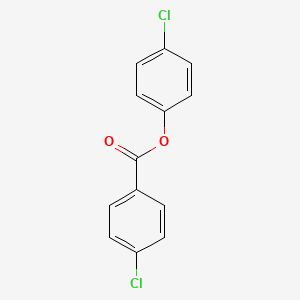
![2-[Benzyl(methyl)amino]-1-[4-[2-(4-chlorophenyl)ethenyl]phenyl]ethanol](/img/structure/B14722931.png)

